REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH3:10])([O-])=O.[C:11](O)(=[O:13])C>O>[NH2:1][C:4]1[C:5]([CH3:10])=[CH:6][CH:7]=[CH:8][CH:9]=1.[CH3:10][C:5]1[CH:6]=[C:7]([O:13][CH3:11])[CH:8]=[CH:9][C:4]=1[NH2:1]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC=C1)C
|
Name
|
|
Quantity
|
68.6 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The same catalytic reduction reaction as in Example 1
|
Type
|
CUSTOM
|
Details
|
The reaction
|
Type
|
CUSTOM
|
Details
|
required a period of 220 minutes with the absorption of 26.4 liters of hydrogen until its termination
|
Duration
|
220 min
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=CC=CC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9 g |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(N)C=CC(=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 53.1 g | |
YIELD: PERCENTYIELD | 76.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH3:10])([O-])=O.[C:11](O)(=[O:13])C>O>[NH2:1][C:4]1[C:5]([CH3:10])=[CH:6][CH:7]=[CH:8][CH:9]=1.[CH3:10][C:5]1[CH:6]=[C:7]([O:13][CH3:11])[CH:8]=[CH:9][C:4]=1[NH2:1]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC=C1)C
|
Name
|
|
Quantity
|
68.6 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The same catalytic reduction reaction as in Example 1
|
Type
|
CUSTOM
|
Details
|
The reaction
|
Type
|
CUSTOM
|
Details
|
required a period of 220 minutes with the absorption of 26.4 liters of hydrogen until its termination
|
Duration
|
220 min
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=CC=CC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9 g |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(N)C=CC(=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 53.1 g | |
YIELD: PERCENTYIELD | 76.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH3:10])([O-])=O.[C:11](O)(=[O:13])C>O>[NH2:1][C:4]1[C:5]([CH3:10])=[CH:6][CH:7]=[CH:8][CH:9]=1.[CH3:10][C:5]1[CH:6]=[C:7]([O:13][CH3:11])[CH:8]=[CH:9][C:4]=1[NH2:1]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC=C1)C
|
Name
|
|
Quantity
|
68.6 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The same catalytic reduction reaction as in Example 1
|
Type
|
CUSTOM
|
Details
|
The reaction
|
Type
|
CUSTOM
|
Details
|
required a period of 220 minutes with the absorption of 26.4 liters of hydrogen until its termination
|
Duration
|
220 min
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=CC=CC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9 g |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(N)C=CC(=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 53.1 g | |
YIELD: PERCENTYIELD | 76.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH3:10])([O-])=O.[C:11](O)(=[O:13])C>O>[NH2:1][C:4]1[C:5]([CH3:10])=[CH:6][CH:7]=[CH:8][CH:9]=1.[CH3:10][C:5]1[CH:6]=[C:7]([O:13][CH3:11])[CH:8]=[CH:9][C:4]=1[NH2:1]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC=C1)C
|
Name
|
|
Quantity
|
68.6 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The same catalytic reduction reaction as in Example 1
|
Type
|
CUSTOM
|
Details
|
The reaction
|
Type
|
CUSTOM
|
Details
|
required a period of 220 minutes with the absorption of 26.4 liters of hydrogen until its termination
|
Duration
|
220 min
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=CC=CC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9 g |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(N)C=CC(=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 53.1 g | |
YIELD: PERCENTYIELD | 76.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |